

Investigating the Off-Target Profile of 4-amino-N-isopropylbenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-amino-N-isopropylbenzenesulfonamide
Cat. No.:	B185396

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The development of highly selective therapeutic agents is a cornerstone of modern drug discovery. Understanding the off-target profile of a compound is critical for predicting potential adverse effects and ensuring patient safety. This guide provides a comparative analysis of the off-target profile of "**4-amino-N-isopropylbenzenesulfonamide**," a member of the benzenesulfonamide class of compounds. Due to the limited publicly available, comprehensive off-target screening data for this specific molecule, this guide leverages data from structurally related benzenesulfonamide derivatives to infer its likely off-target interactions. The primary off-target family for benzenesulfonamides is the carbonic anhydrases (CAs), a group of zinc-containing metalloenzymes.^{[1][2][3]}

Comparative Off-Target Profile of Benzenesulfonamide Derivatives

The following table summarizes the inhibitory activity of various benzenesulfonamide derivatives against several human carbonic anhydrase (hCA) isoforms. This data provides a comparative landscape of the selectivity profiles within this compound class and serves as a predictive tool for the likely off-target profile of **4-amino-N-isopropylbenzenesulfonamide**. Lower K_i values indicate higher potency.

Compound	hCA I (Ki, nM)	hCA II (Ki, nM)	hCA IX (Ki, nM)	hCA XII (Ki, nM)	Other Notable Off-Targets
Acetazolamid e (AAZ) ^{[4][5][6]}	250	12.1	25.8	-	Broad CA inhibitor
Celecoxib ^{[7][8][9][10]}	-	-	-	-	Cyclooxygenase-2 (COX-2)
Ureidobenzenesulfonamid e 3 ^[4]	-	-	-	-	Data not available
Ureidobenzenesulfonamid e 10 ^[4]	-	-	-	-	Data not available
Tetrafluorobenzenesulfonamide 5c ^[4]	-	-	1.5-38.9	-	Data not available
Compound 4c ^[4]	-	-	8.5	-	Data not available
Compound 10a ^[11]	-	3.3	-	-	Data not available
Compound 10d ^[11]	-	3.3	-	-	Data not available
Compound 15 ^[11]	-	3.3	6.1	-	Data not available

Experimental Protocols

Accurate assessment of off-target interactions relies on robust and standardized experimental protocols. Below are methodologies for two key experimental approaches: a targeted in vitro carbonic anhydrase inhibition assay and a broad kinase profiling screen.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay determines the potency of a compound against specific carbonic anhydrase isoforms by measuring the inhibition of the enzyme's esterase activity.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
- Test compound (e.g., **4-amino-N-isopropylbenzenesulfonamide**)
- Reference inhibitor (e.g., Acetazolamide)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Substrate: 4-Nitrophenyl acetate (p-NPA)
- Solvent (e.g., DMSO)
- 96-well microplates
- Microplate reader

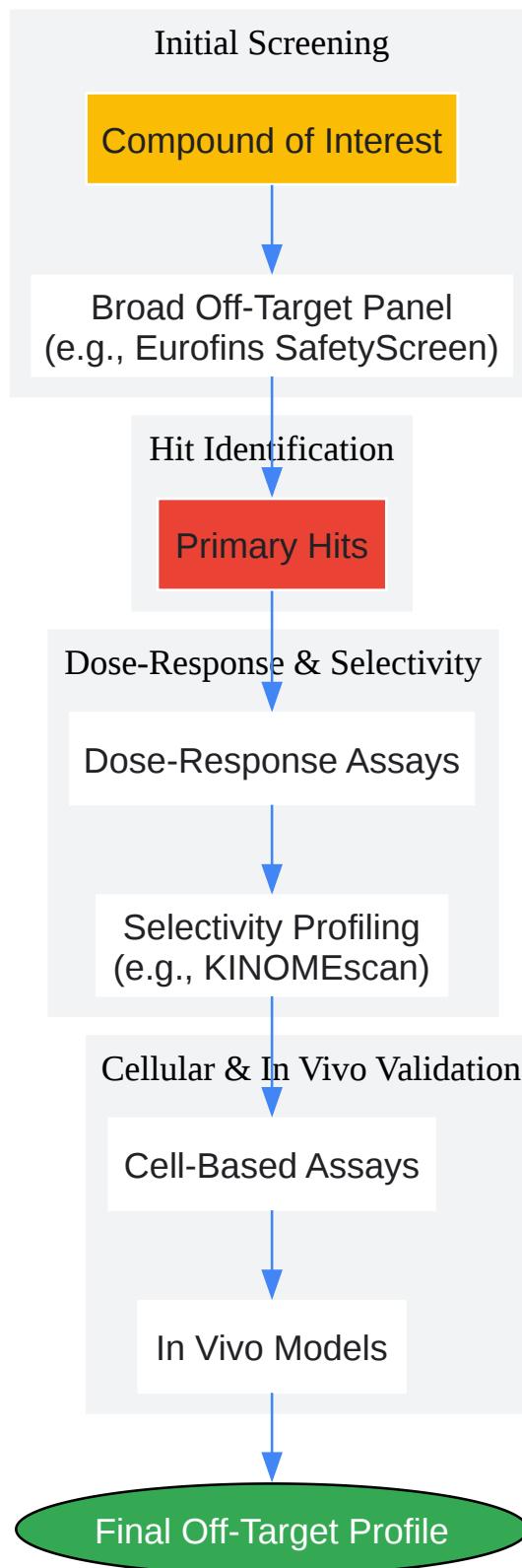
Procedure:

- Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions of the test compound and the reference inhibitor.
- Enzyme Preparation: Dilute the purified hCA isoforms to a working concentration in the assay buffer.
- Assay Reaction:
 - Add the assay buffer to the wells of a 96-well plate.
 - Add the diluted test compound or reference inhibitor to the respective wells.
 - Add the diluted enzyme solution to initiate the pre-incubation.

- Incubate at room temperature for a defined period (e.g., 15 minutes).
- Initiate the reaction by adding the p-NPA substrate.
- Data Acquisition: Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.
- Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve). Determine the percent inhibition for each compound concentration and calculate the IC50 or Ki value.

Kinase Profiling using KINOMEscan®

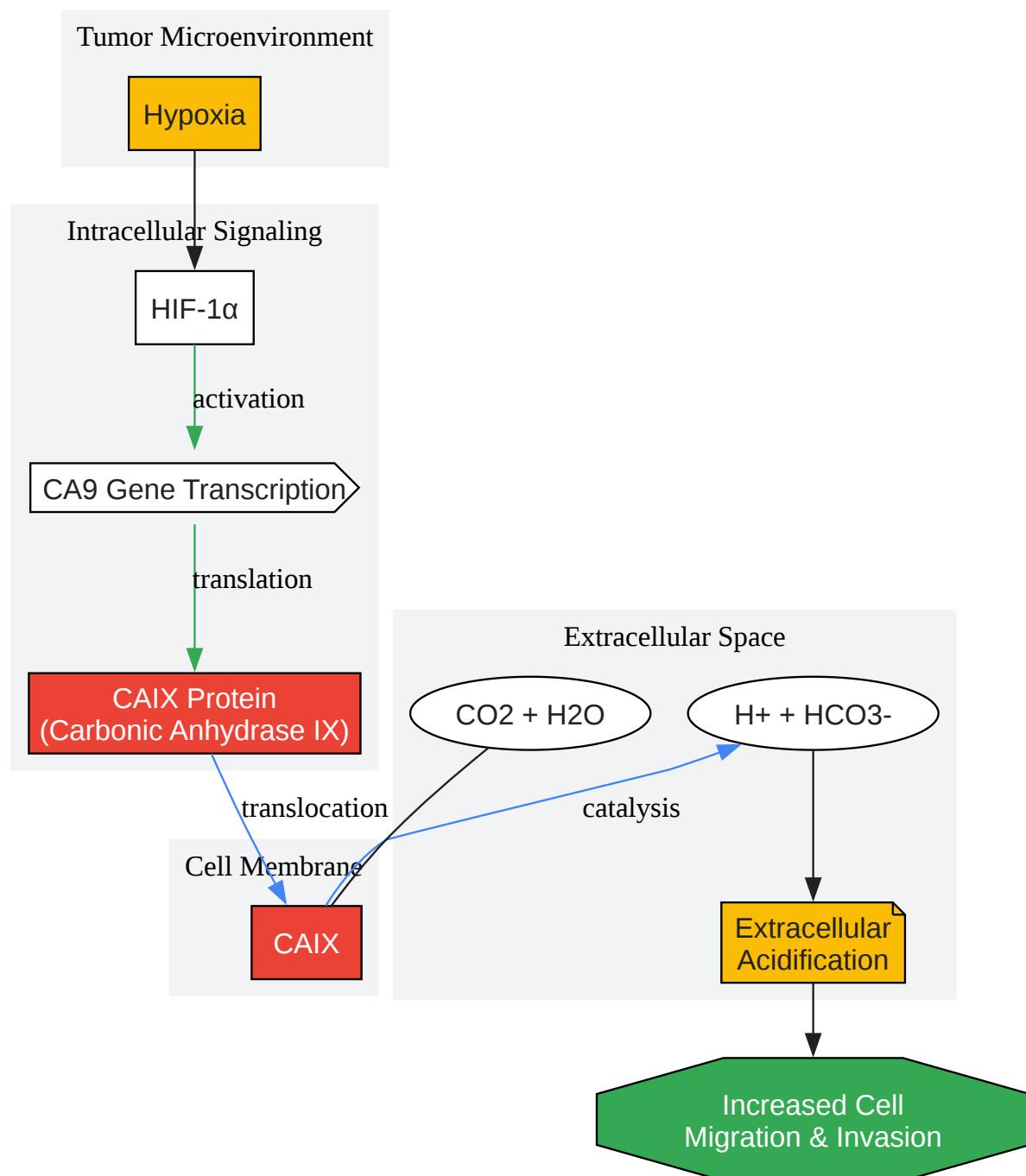
This method provides a broad assessment of a compound's interaction with a large panel of kinases, a common source of off-target effects for many small molecules.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)


Principle: The KINOMEscan® platform utilizes a competition binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.

Procedure (Simplified):

- Compound Submission: The test compound is submitted for screening.
- Screening: The compound is screened at a fixed concentration (e.g., 10 μ M) against a large panel of kinases (e.g., over 480 kinases).
- Hit Identification: "Hits" are identified as kinases for which the test compound shows significant inhibition of binding to the immobilized ligand (e.g., >90% inhibition).
- Dose-Response: For identified hits, a dose-response analysis is performed to determine the binding affinity (Kd).
- Data Analysis: The results are often visualized as a "tree-spot" diagram, providing a graphical representation of the compound's selectivity across the kinome.

Visualizations


Experimental Workflow for Off-Target Profiling

[Click to download full resolution via product page](#)

Caption: A typical workflow for identifying and validating the off-target profile of a small molecule.

Signaling Pathway of Carbonic Anhydrase IX in Cancer

[Click to download full resolution via product page](#)

Caption: Hypoxia-induced signaling pathway leading to increased Carbonic Anhydrase IX activity.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [pubs.acs.org](#) [pubs.acs.org]
- 3. Sulfonamides with Potent Inhibitory Action and Selectivity against the α -Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [benchchem.com](#) [benchchem.com]
- 5. Evaluating off-label uses of acetazolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacological Exploitation of an Off-Target Antibacterial Effect of the Cyclooxygenase-2 Inhibitor Celecoxib against Francisella tularensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What to Know About Reducing Celebrex Side Effects [hss.edu]
- 9. Celecoxib: the “need to know” for safe prescribing - bpacnz [bpac.org.nz]
- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [benchchem.com](#) [benchchem.com]
- 13. [benchchem.com](#) [benchchem.com]
- 14. [assaygenie.com](#) [assaygenie.com]
- 15. [mdpi.com](#) [mdpi.com]
- 16. Carbonic Anhydrase Activity Assay [protocols.io]
- 17. [chayon.co.kr](#) [chayon.co.kr]
- 18. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]

- 19. drugtargetreview.com [drugtargetreview.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Carbonic Anhydrase IX Interacts with Bicarbonate Transporters in Lamellipodia and Increases Cell Migration via Its Catalytic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CA9 carbonic anhydrase 9 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 25. Activation of Carbonic Anhydrase IX by Alternatively Spliced Tissue Factor Under Late-Stage Tumor Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigating the Off-Target Profile of 4-amino-N-isopropylbenzenesulfonamide: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b185396#investigating-the-off-target-profile-of-4-amino-n-isopropylbenzenesulfonamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

